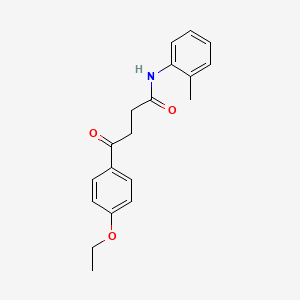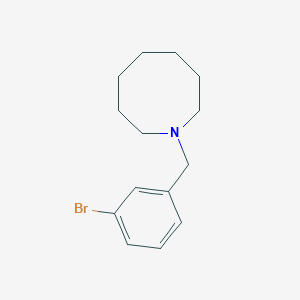
1-(3,4-dimethoxyphenyl)-1-propanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-1-propanone oxime, also known as PDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of ketamine, which is a well-known anesthetic drug that has been used in both humans and animals. PDP has been found to have similar effects to ketamine, but with fewer side effects and a more targeted mechanism of action. In
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-1-propanone oxime has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and psychiatry. In neuroscience, this compound has been used to study the effects of ketamine on the brain and to investigate the mechanisms underlying its antidepressant and analgesic effects. In pharmacology, this compound has been used to develop new drugs that target the NMDA receptor, which is involved in several neurological disorders. In psychiatry, this compound has been studied for its potential as a treatment for depression, anxiety, and other mood disorders.
Wirkmechanismus
1-(3,4-dimethoxyphenyl)-1-propanone oxime acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in several neurological processes, including learning and memory. By blocking the NMDA receptor, this compound reduces the activity of glutamate, which can lead to a decrease in excitatory neurotransmission. This mechanism of action is similar to that of ketamine, but this compound has been found to have a more selective effect on the NMDA receptor, which may lead to fewer side effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including analgesia, antidepressant effects, and anti-inflammatory effects. These effects are thought to be mediated by the blockade of the NMDA receptor, which can lead to a decrease in glutamate activity and an increase in the activity of other neurotransmitters, such as dopamine and serotonin. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-1-propanone oxime in lab experiments is its selectivity for the NMDA receptor, which can lead to more targeted effects and fewer side effects compared to other compounds that target the glutamate system. This compound has also been found to have a longer duration of action compared to ketamine, which may make it more suitable for certain experiments. However, this compound is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-1-propanone oxime, including the development of new drugs that target the NMDA receptor, the investigation of its potential as a treatment for neurological and psychiatric disorders, and the exploration of its neuroprotective and anti-inflammatory effects. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has been studied for its potential applications in scientific research. Its selectivity for the NMDA receptor and its longer duration of action compared to ketamine make it a potentially useful tool for investigating the glutamate system and developing new drugs for neurological and psychiatric disorders. However, more research is needed to fully understand its pharmacological properties and potential limitations.
Synthesemethoden
The synthesis of 1-(3,4-dimethoxyphenyl)-1-propanone oxime involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetone with hydroxylamine hydrochloride to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This intermediate compound is then reduced with sodium borohydride to form 1-(3,4-dimethoxyphenyl)-2-nitropropane, which is then reacted with hydroxylamine hydrochloride to form this compound.
Eigenschaften
IUPAC Name |
(NE)-N-[1-(3,4-dimethoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-9(12-13)8-5-6-10(14-2)11(7-8)15-3/h5-7,13H,4H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLSLLTXZFPRW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)




